molecular formula C22H45N3O3 B1242479 替格列卡 CAS No. 250694-07-6

替格列卡

货号: B1242479
CAS 编号: 250694-07-6
分子量: 399.6 g/mol
InChI 键: BMZYTDRMCBZVNH-HXUWFJFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Teglicar is a selective and reversible inhibitor of the liver isoform of carnitine palmitoyl-transferase 1 (L-CPT1). This enzyme plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation. Teglicar has shown potential antihyperglycemic properties and is being researched for its applications in diabetes and neurodegenerative diseases, including Huntington’s disease .

科学研究应用

特格利卡具有广泛的科学研究应用:

作用机制

特格利卡通过选择性抑制肝脏肉碱棕榈酰转移酶 1 (L-CPT1) 发挥作用。这种抑制减少了长链脂肪酸进入线粒体,从而减少β-氧化和酮生成。 脂肪酸氧化减少导致葡萄糖生成降低和葡萄糖稳态改善 .

安全和危害

While there is limited specific information on the safety and hazards of Teglicar, it is known to have potential antihyperglycemic properties .

生化分析

Cellular Effects

Teglicar has been shown to exert significant effects on various types of cells, particularly cancer cells. In HeLa cervical cancer cells, Teglicar induces apoptosis through the endoplasmic reticulum (ER) stress-mediated pathway . This compound enhances ER stress, leading to the activation of the unfolded protein response (UPR) and subsequent apoptosis. Additionally, Teglicar has been observed to inhibit cell proliferation in a dose-dependent manner, with an IC50 value of 18.38 µM at 24 hours . These effects highlight the potential of Teglicar as an anticancer agent.

Molecular Mechanism

The molecular mechanism of Teglicar involves its reversible inhibition of carnitine palmitoyltransferase 1A (CPT1A). By binding to CPT1A, Teglicar prevents the transport of long-chain fatty acids into the mitochondria, thereby disrupting fatty acid β-oxidation. This inhibition leads to an accumulation of fatty acids in the cytoplasm, triggering ER stress and the activation of the unfolded protein response (UPR). The UPR, in turn, promotes apoptosis through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Teglicar have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory effects on CPT1A over extended periods. Prolonged exposure to Teglicar can lead to the degradation of the compound, resulting in a gradual reduction in its efficacy. Long-term studies have shown that Teglicar can induce sustained ER stress and apoptosis in cancer cells, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of Teglicar vary with different dosages in animal models. At lower doses, Teglicar effectively inhibits CPT1A activity and induces apoptosis in cancer cells without causing significant toxicity. At higher doses, Teglicar can lead to adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects underscore the importance of optimizing the dosage of Teglicar to maximize its therapeutic benefits while minimizing potential side effects .

Metabolic Pathways

Teglicar is involved in the regulation of metabolic pathways related to fatty acid metabolism. By inhibiting carnitine palmitoyltransferase 1A (CPT1A), Teglicar disrupts the transport of long-chain fatty acids into the mitochondria for β-oxidation. This inhibition leads to an accumulation of fatty acids in the cytoplasm, which can affect metabolic flux and metabolite levels. Additionally, Teglicar has been shown to interact with other enzymes and cofactors involved in fatty acid metabolism, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, Teglicar is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of Teglicar in target cells, particularly cancer cells. The compound’s distribution is influenced by its binding affinity to CPT1A and other biomolecules, which can affect its overall efficacy and therapeutic potential .

Subcellular Localization

Teglicar exhibits specific subcellular localization, primarily targeting the mitochondria and endoplasmic reticulum (ER). The compound’s activity is closely associated with its localization to these organelles, where it exerts its inhibitory effects on carnitine palmitoyltransferase 1A (CPT1A) and induces ER stress. Post-translational modifications and targeting signals play a crucial role in directing Teglicar to these specific compartments, ensuring its effective function within the cell .

准备方法

合成路线和反应条件

特格利卡的合成涉及多个步骤,从制备关键中间体开始。该过程通常包括:

    核心结构的形成: 这涉及在受控条件下将特定起始原料反应形成特格利卡的核心结构。

    官能团修饰: 后续步骤涉及引入和修饰官能团以实现所需的化学性质。

    纯化: 最终产物通过重结晶或色谱等技术进行纯化,以确保高纯度。

工业生产方法

特格利卡的工业生产遵循类似的合成路线,但规模扩大以满足需求。这涉及优化反应条件,以最大限度地提高产率并减少杂质。连续流动化学等技术可以用来提高效率和可扩展性。

化学反应分析

反应类型

特格利卡会发生各种化学反应,包括:

    氧化: 特格利卡可以在特定条件下被氧化,导致形成氧化衍生物。

    还原: 还原反应可以修饰特格利卡的官能团,可能改变其生物活性。

    取代: 特格利卡可以参与取代反应,其中一个官能团被另一个官能团取代。

常用试剂和条件

    氧化剂: 常见的氧化剂包括高锰酸钾和过氧化氢。

    还原剂: 硼氢化钠和氢化锂铝常用于还原反应。

    取代试剂: 卤化试剂和亲核试剂用于取代反应。

主要形成的产物

这些反应形成的主要产物取决于所用条件和试剂。例如,氧化可能产生羟基化的衍生物,而还原可能产生脱氧的化合物。

相似化合物的比较

类似化合物

    依托莫西: 另一种肉碱棕榈酰转移酶 1 抑制剂,但它是不可逆的,并且具有不同的药代动力学特性。

    培前列宁: 抑制肉碱棕榈酰转移酶 1 和 2,主要用于治疗心绞痛。

    米尔贝美汀: 抑制肉碱生物合成,影响脂肪酸代谢。

特格利卡的独特性

特格利卡的选择性和可逆性使其在肉碱棕榈酰转移酶 1 抑制剂中独树一帜。 其口服生物利用度和潜在的降血糖特性进一步区别于类似化合物 .

属性

IUPAC Name

(3R)-3-(tetradecylcarbamoylamino)-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H45N3O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-23-22(28)24-20(18-21(26)27)19-25(2,3)4/h20H,5-19H2,1-4H3,(H2-,23,24,26,27,28)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZYTDRMCBZVNH-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCNC(=O)NC(CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCNC(=O)N[C@H](CC(=O)[O-])C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H45N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250694-07-6
Record name Teglicar [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250694076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TEGLICAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V3VQ6HMII
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Teglicar
Reactant of Route 2
Reactant of Route 2
Teglicar
Reactant of Route 3
Reactant of Route 3
Teglicar
Reactant of Route 4
Reactant of Route 4
Teglicar
Reactant of Route 5
Reactant of Route 5
Teglicar
Reactant of Route 6
Teglicar

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。